Octahydrothieno[3,4-c]pyridine
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Overview
Description
Octahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a fused bicyclic system combining a thiophene ring and a piperidine ring. The molecular formula of this compound is C7H13NS, and it has a molecular weight of 143.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydrothieno[3,4-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene reacts with a 2-carbon π-component . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of cationic half-sandwich rare-earth catalysts, which provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins . This approach is compatible with a wide range of pyridine and olefin substrates, including α-olefins, styrenes, and conjugated dienes.
Chemical Reactions Analysis
Types of Reactions: Octahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: Pyridines can react with alkylating agents to form pyridinium salts.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Rhodium oxide catalysts and hydrogen sources are used for reduction.
Substitution: Alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Pyridinium salts.
Scientific Research Applications
Octahydrothieno[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Octahydrothieno[3,4-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.
Piperidine: A saturated six-membered ring with one nitrogen atom, widely used in the synthesis of pharmaceutical compounds.
Thiophene: A five-membered ring with one sulfur atom, used in the production of organic materials.
Uniqueness: Octahydrothieno[3,4-c]pyridine is unique due to its fused bicyclic structure, which combines the properties of both thiophene and piperidine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
Octahydrothieno[3,4-c]pyridine is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and the research findings surrounding its biological activity.
Chemical Structure and Properties
This compound, characterized by a fused thieno and pyridine ring system, presents unique chemical properties conducive to various biological interactions. The compound's structure allows for diverse modifications, which can enhance its activity against various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) effective against various bacterial strains.
Compound | MIC (µM) | Target Organism |
---|---|---|
Compound A | <0.15 | Mycobacterium tuberculosis |
Compound B | 3.13 | Staphylococcus aureus |
These findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold.
2. Antiviral Activity
The antiviral potential of this compound derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit viral replication effectively.
- Example Study : A derivative was found to exhibit low micromolar inhibitory potency against respiratory syncytial virus (RSV) strains, indicating potential for treating viral infections.
3. Anticancer Activity
The anticancer properties of this compound derivatives have been evaluated in several studies. For example:
- Case Study : A synthesized compound showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | Ovarian Cancer | 25 |
Compound D | Non-Cancerous Cells | >100 |
These results highlight the potential of this compound derivatives as selective anticancer agents.
The biological activities of this compound are attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Other compounds may modulate receptor activity, influencing cellular signaling pathways related to disease processes.
Synthesis and Derivatives
The synthesis of this compound derivatives typically involves multi-step organic reactions. The structural modifications can significantly impact their biological activity:
- Starting Materials : Commonly derived from commercially available precursors.
- Reactions : Include cyclization, alkylation, and functional group transformations.
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJYPBUZLXTAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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